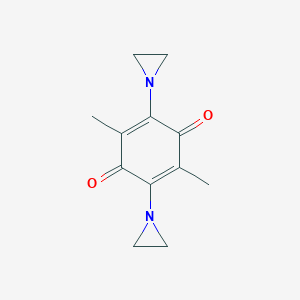
2,6-diaziridinyl-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diaziridinyl-1,4-benzoquinone is a synthetic organic compound known for its bifunctional alkylating properties. It is a member of the aziridinylbenzoquinone class of compounds, which are characterized by their ability to form DNA interstrand cross-links, making them potential antitumor agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaziridinyl-1,4-benzoquinone typically involves the reaction of 2,5-dimethyl-1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,6-diaziridinyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its hydroquinone form under reductive conditions.
Oxidation: It can be oxidized back to the quinone form.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols can react with the aziridinyl groups.
Major Products
Reduction: The major product is the corresponding hydroquinone.
Oxidation: The major product is the original quinone.
Substitution: The major products are substituted aziridinyl derivatives.
科学的研究の応用
Quantitative Structure-Toxicity Relationships (QSTR)
The cytotoxicity of various benzoquinone congeners has been evaluated using QSTR models. These studies indicate that compounds with higher electron affinity and smaller molecular volume tend to be more cytotoxic. The LD50 values for these compounds vary significantly across different cell types, suggesting a need for tailored therapeutic strategies depending on the target tissue .
High-Performance Liquid Chromatography (HPLC)
A rapid and sensitive reversed-phase HPLC method has been developed to analyze 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone and its degradation products. This method allows researchers to study the kinetics of degradation over a range of pH values relevant to pharmaceutical applications. The degradation kinetics followed pseudo-first-order reactions with optimal stability observed at pH 6.0 to 6.5 .
Case Studies and Research Findings
作用機序
The mechanism of action of 2,6-diaziridinyl-1,4-benzoquinone involves its ability to form DNA interstrand cross-links. This process is facilitated by the aziridinyl groups, which react with nucleophilic sites on the DNA. The compound is most effective under reductive conditions, where it can be reduced to a more reactive form. The DNA cross-linking leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
類似化合物との比較
Similar Compounds
2,5-Diaziridinyl-1,4-benzoquinone: Similar in structure but lacks the methyl groups.
3,6-Bis(2-hydroxyethyl)amino-2,5-diaziridinyl-1,4-benzoquinone: Contains hydroxyethyl groups instead of methyl groups.
3,6-Bis(carboxyamino)-2,5-diaziridinyl-1,4-benzoquinone: Contains carboxyamino groups instead of methyl groups
Uniqueness
2,6-diaziridinyl-1,4-benzoquinone is unique due to the presence of methyl groups, which can influence its reactivity and solubility. The methyl groups can also affect the compound’s ability to interact with biological molecules, potentially enhancing its antitumor activity .
特性
CAS番号 |
18735-47-2 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |
InChIキー |
IWVCOLOPRNYONP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Key on ui other cas no. |
18735-47-2 |
同義語 |
2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















